molecular formula C9H7ClO2 B15216840 cis-4-Chlorocinnamic acid CAS No. 5676-62-0

cis-4-Chlorocinnamic acid

Cat. No.: B15216840
CAS No.: 5676-62-0
M. Wt: 182.60 g/mol
InChI Key: GXLIFJYFGMHYDY-UTCJRWHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-4-Chlorocinnamic acid: is an organochlorine compound that belongs to the cinnamic acid family It is characterized by the presence of a chlorine atom at the 4-position on the phenyl ring and a double bond in the cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Knoevenagel Condensation: This method involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base such as piperidine or pyridine.

    Perkin Reaction: Another method involves the reaction of 4-chlorobenzaldehyde with acetic anhydride and sodium acetate.

Industrial Production Methods: Industrial production of cis-4-Chlorocinnamic acid typically involves large-scale synthesis using the Knoevenagel condensation method due to its high yield and simplicity. The reaction conditions are optimized to ensure maximum efficiency and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Comparison with Similar Compounds

cis-4-Chlorocinnamic acid can be compared with other cinnamic acid derivatives:

Uniqueness: this compound is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

5676-62-0

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

(Z)-3-(4-chlorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3-

InChI Key

GXLIFJYFGMHYDY-UTCJRWHESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.